molecular formula C24H23N3OS B12266219 2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(2-methylpropyl)acetamide

2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(2-methylpropyl)acetamide

Cat. No.: B12266219
M. Wt: 401.5 g/mol
InChI Key: KMGNEHJUEJOWPC-UHFFFAOYSA-N
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Description

2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(2-methylpropyl)acetamide is a heterocyclic compound that features a pyridine ring substituted with cyano and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(2-methylpropyl)acetamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds .

Industrial Production Methods

Industrial production methods for this compound may involve solvent-free reactions or fusion techniques. For example, the solvent-free reaction of aryl amines with ethyl cyanoacetate is a widely used method . This approach is economical and efficient, making it suitable for large-scale production.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(2-methylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . Its cyano and phenyl groups play a crucial role in its biological activity, enhancing its ability to interact with cellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(2-methylpropyl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of cyano and phenyl groups enhances its potential as a versatile building block for the synthesis of biologically active compounds .

Properties

Molecular Formula

C24H23N3OS

Molecular Weight

401.5 g/mol

IUPAC Name

2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl-N-(2-methylpropyl)acetamide

InChI

InChI=1S/C24H23N3OS/c1-17(2)15-26-23(28)16-29-24-21(14-25)20(18-9-5-3-6-10-18)13-22(27-24)19-11-7-4-8-12-19/h3-13,17H,15-16H2,1-2H3,(H,26,28)

InChI Key

KMGNEHJUEJOWPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N

Origin of Product

United States

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